molecular formula C11H12N2O B1596666 (5-(p-Tolyl)-1H-pyrazol-3-yl)methanol CAS No. 724743-26-4

(5-(p-Tolyl)-1H-pyrazol-3-yl)methanol

Cat. No. B1596666
M. Wt: 188.23 g/mol
InChI Key: OGVYYAYZUPLLHK-UHFFFAOYSA-N
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Description

The compound “(5-(p-Tolyl)-1H-pyrazol-3-yl)methanol” is a heterocyclic compound . The empirical formula is C12H14N2O, and it has a molecular weight of 202.25 . The SMILES string representation is Cc1ccc (cc1)-n2ncc (CO)c2C .


Molecular Structure Analysis

The compound was characterized by single crystal X-ray diffraction . The geometric parameters from both investigation techniques are quite compatible . X-ray diffraction (XRD) analysis shows that the structure has crystallized in the orthorhombic space group Pna 2 1 . The planes of the triazole and benzyl rings in the molecule make dihedral angles of 46.14 (1) ο (C1-C6) and 43.89 (1) ο (C12-C17) .


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 122.167 g/mol . The melting point is 56-61 ºC and the boiling point is 218.4±8.0 °C at 760 mmHg . The density is 0.978 g/mL .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound (5-(p-Tolyl)-1H-pyrazol-3-yl)methanol has been utilized in various synthetic processes. For instance, Cao, Dong, Shen, and Dong (2010) synthesized a compound where this molecule was a key component, and its structure was analyzed using X-ray diffraction (Cao, Dong, Shen, & Dong, 2010). This underscores its significance in developing new chemical structures and studying their physical properties.

Antibacterial Applications

  • Landage, Thube, and Karale (2019) explored the synthesis of novel compounds incorporating (5-(p-Tolyl)-1H-pyrazol-3-yl)methanol and tested their antibacterial properties (Landage, Thube, & Karale, 2019). This suggests the potential of such compounds in medical research, particularly in developing new antibacterial agents.

Computational and Experimental Synthesis

  • Mabrouk et al. (2020) conducted a computational study on the synthesis of new pyrazolyl α-amino esters derivatives, including variants of (5-(p-Tolyl)-1H-pyrazol-3-yl)methanol. Their research also encompassed an experimental study that correlated with the computational results, indicating the practical applicability of these compounds (Mabrouk et al., 2020).

Photoluminescent Properties

  • Zhu, Xing, Yang, and Li (2014) investigated the photoluminescent properties of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine, a related compound. This study highlights the potential use of such compounds in photoluminescent materials, which could have applications in various fields such as sensors and display technology (Zhu, Xing, Yang, & Li, 2014).

Catalysis and Green Chemistry

  • Ribeiro, Martins, and Pombeiro (2017) demonstrated the use of a related pyrazol-1-yl-based catalyst in the eco-friendly synthesis of methanol directly from carbon dioxide. This research is particularly significant in the context of green chemistry and sustainable practices (Ribeiro, Martins, & Pombeiro, 2017).

Safety And Hazards

The compound is classified as a combustible solid . The flash point is not applicable . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

[3-(4-methylphenyl)-1H-pyrazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)11-6-10(7-14)12-13-11/h2-6,14H,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVYYAYZUPLLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357377
Record name AC1LGW5X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(p-Tolyl)-1H-pyrazol-3-yl)methanol

CAS RN

724743-26-4
Record name AC1LGW5X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
F Brandt, M Ullrich, V Seifert, C Haase-Kohn, S Richter… - Molecules, 2022 - mdpi.com
COX-2 can be considered as a clinically relevant molecular target for adjuvant, in particular radiosensitizing treatments. In this regard, using selective COX-2 inhibitors, eg, in …
Number of citations: 2 www.mdpi.com

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